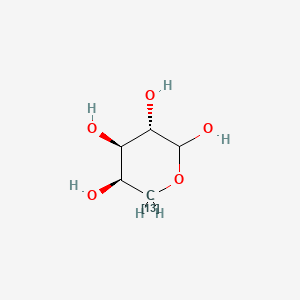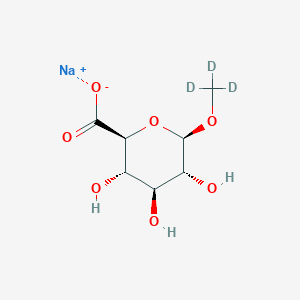
Methyl-d3 Beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-d3 Beta-D-Glucuronide Sodium Salt: is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glycosidic compound. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of methyl beta-D-glucuronide with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of a functional group in the compound with another group, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.
Molecular Targets and Pathways Involved:
Enzyme Induction: this compound induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.
Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Phenyl-beta-D-glucuronide: Another glycosidic compound used in similar research applications.
Methyl beta-D-glucopyranoside: A related compound with applications in glycosidic chemistry.
Resorufin pentyl ether: Used in biochemical assays and research.
Uniqueness: Methyl-d3 Beta-D-Glucuronide Sodium Salt is unique in its ability to induce specific enzyme production, making it valuable in targeted biological studies.
Eigenschaften
Molekularformel |
C7H11NaO7 |
|---|---|
Molekulargewicht |
233.17 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |
InChI-Schlüssel |
MSQCUKVSFZTPPA-QGPDKJCDSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


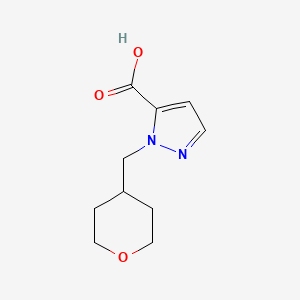
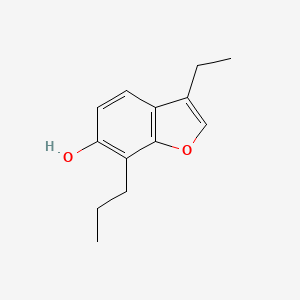
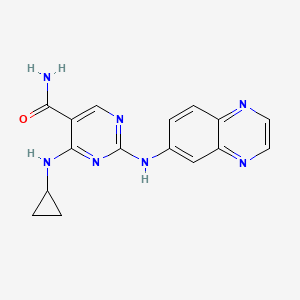
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
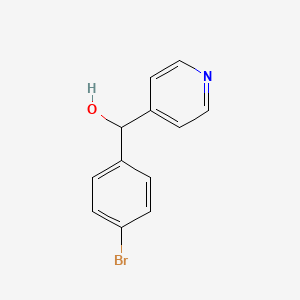
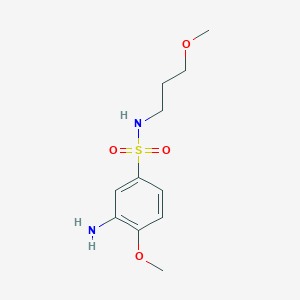
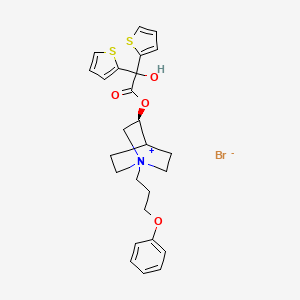
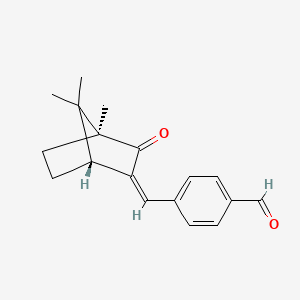
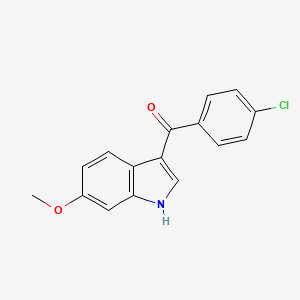
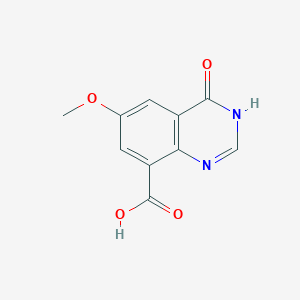
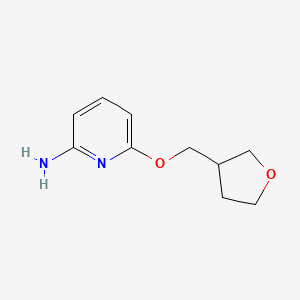

![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)
